Product packaging for 2-Amino-4-chloro-6-methoxyphenol(Cat. No.:)

2-Amino-4-chloro-6-methoxyphenol

Cat. No.: B13141935
M. Wt: 173.60 g/mol
InChI Key: LMWWLOVBVCUUTK-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-methoxyphenol is a chemical compound with the CAS Registry Number 1033100-39-8 and the molecular formula C 7 H 8 ClNO 2 [ citation:4 ]. It features a phenol core structure substituted with an amino group, a chloro group, and a methoxy group. This specific arrangement of functional groups classifies it as a substituted aminophenol, which may be of interest in various synthetic and medicinal chemistry research pathways. As a building block, the compound's potential research applications are not fully documented in the current literature. Researchers may explore its utility based on the known reactivity of its constituent functional groups. The amino and phenolic hydroxyl groups can serve as sites for further derivatization, such as condensation or nucleophilic substitution reactions, making it a potential intermediate for synthesizing more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO2 B13141935 2-Amino-4-chloro-6-methoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

2-amino-4-chloro-6-methoxyphenol

InChI

InChI=1S/C7H8ClNO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,9H2,1H3

InChI Key

LMWWLOVBVCUUTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)N)Cl

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 4 Chloro 6 Methoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. The ¹H NMR spectrum of 2-Amino-4-chloro-6-methoxyphenol is expected to show distinct signals for the aromatic protons, the amine (-NH₂), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) groups. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring.

Table 1: Representative ¹H NMR Chemical Shifts for Phenolic Compounds

Compound Functional Group Chemical Shift (ppm)
4-Methoxyphenol (B1676288) Aromatic H 6.84 (d)
Methoxy H 3.77 (s)
4-Chlorophenol (B41353) Aromatic H 7.19 (d), 6.77 (d)
Hydroxyl H 4.87 (s, br)
3-Methoxyphenol Aromatic H 7.13 (t), 6.50-6.41 (m)
Hydroxyl H 5.34 (s)
Methoxy H 3.77 (s)

Data is illustrative and sourced from studies on various substituted phenols. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. For this compound, six distinct signals are expected for the aromatic carbons, in addition to a signal for the methoxy carbon.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the hydroxyl group (C1) is expected to resonate at a lower field (higher ppm) compared to the other aromatic carbons. Similarly, the carbons attached to the amino (C2), chloro (C4), and methoxy (C6) groups will have their chemical shifts determined by the electronic effects of these groups. The methoxy carbon typically appears around 55-60 ppm.

Data from a related compound, 2-chloro-4-methoxyphenol (B103099), can provide an estimate of the expected chemical shifts. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for a Substituted Phenol (B47542)

Carbon Atom Predicted Chemical Shift (ppm)
C1 (C-OH) 150-160
C2 (C-NH₂) 135-145
C3 115-125
C4 (C-Cl) 120-130
C5 110-120
C6 (C-OCH₃) 145-155
-OCH₃ 55-60

Note: These are predicted values for this compound based on general substituent effects and data from similar compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-O, C-Cl, and aromatic C-H and C=C bonds.

O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, often overlapping with the N-H stretching vibrations of the amino group.

C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C-H stretching of the methoxy group is observed in the 2850-2960 cm⁻¹ region.

C=C stretching: Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the phenolic hydroxyl group is expected around 1200-1260 cm⁻¹, while the aryl-alkyl ether C-O stretch of the methoxy group appears around 1020-1075 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region.

Spectroscopic data for related compounds, such as 2-amino-4-chloro-6-methoxypyrimidine, provides a basis for these assignments. nih.gov

Table 3: Key FT-IR Vibrational Frequencies

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
O-H / N-H Stretching 3200-3600
Aromatic C-H Stretching 3000-3100
Aliphatic C-H (-OCH₃) Stretching 2850-2960
C=C Stretching 1450-1600
C-O (Phenol) Stretching 1200-1260
C-O (Ether) Stretching 1020-1075

Raman Spectroscopy in Molecular Structure Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Symmetric vibrations and bonds with high polarizability tend to produce strong signals in Raman spectra.

For this compound, the aromatic ring vibrations, particularly the ring breathing modes, are expected to be strong in the Raman spectrum. The C-Cl bond, being highly polarizable, should also give a distinct Raman signal. The symmetric stretching of the C-O bonds and the vibrations of the substituents will also be observable. Studies on similar molecules like 2,4,6-trichlorophenol (B30397) have utilized Raman spectroscopy to assign vibrational modes. colab.ws

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy, primarily UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The presence of the hydroxyl, amino, and methoxy groups (auxochromes) attached to the aromatic chromophore will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The electronic spectra of related compounds like 2-aminophenol (B121084) have been studied in different solvents, showing how the polarity of the solvent can influence the λ_max values. researchgate.net For instance, 2-aminophenol exhibits absorption maxima that can shift depending on the solvent environment. The photophysical properties, such as fluorescence, of related amino-substituted aromatic compounds have also been investigated, revealing solvent-dependent emission spectra. mdpi.com

Table 4: Mentioned Compounds

Compound Name
This compound
4-Methoxyphenol
4-Chlorophenol
3-Methoxyphenol
2-chloro-4-methoxyphenol
2-amino-4-chloro-6-methoxypyrimidine
2,4,6-trichlorophenol

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure.

Studies on aminophenol derivatives have shown that their UV-Vis absorption spectra are influenced by substituents on the aromatic ring and the solvent environment. For instance, the electronic spectra of 2-aminophenol and its derivatives have been investigated in various solvents to understand their solvatochromic behavior. In a study of 2-aminophenol, the absorption maxima (λmax) were observed at different wavelengths in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), indicating a solvent-dependent electronic transition. researchgate.net Similarly, the UV-Vis spectrum of 4-methoxyphenol shows absorption maxima at 222 nm and 282 nm. sielc.com The introduction of chloro and methoxy groups, as in this compound, is expected to further modulate the absorption characteristics.

CompoundSolventλmax (nm)
2-AminophenolMethanolNot specified
2-AminophenolDMSONot specified
4-MethoxyphenolNot specified222, 282

Fluorescence Emission Studies and Environmental Effects

Fluorescence spectroscopy provides information about the electronic structure of a molecule in its excited state. Following absorption of light, a molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The wavelength and intensity of the emitted light are sensitive to the molecular structure and its environment.

Research on aminophenol derivatives has demonstrated their potential as fluorescent probes. For example, certain Schiff base derivatives of 2-aminophenol exhibit long-wavelength emission, a desirable property for biological imaging. nih.gov The fluorescence properties are significantly affected by the polarity of the surrounding medium. A study on the fluorophore 6-N,N-dimethylamino-2,3-naphthalimide showed a substantial red-shift in its emission spectrum from 491 nm in toluene (B28343) to 592 nm in water, accompanied by a more than 100-fold decrease in fluorescence quantum yield. researchgate.net This sensitivity to environmental polarity is a key characteristic that can be exploited in designing sensors. The amino and methoxy groups in this compound are expected to influence its fluorescence properties, making it a candidate for environmentally sensitive fluorescent applications.

CompoundSolventEmission λmax (nm)Quantum Yield (Φ)
6-N,N-dimethylamino-2,3-naphthalimideToluene491Not specified
6-N,N-dimethylamino-2,3-naphthalimideWater5920.002
6-N,N-dimethylamino-2,3-naphthalimideChloroformNot specified0.225

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. This technique can distinguish between molecules with the same nominal mass but different elemental compositions. HRMS has been used to characterize various substituted aminopyridines, where the calculated and found mass-to-charge ratios ([M+H]+) were in close agreement, confirming their elemental formulas. mdpi.com For this compound (C7H8ClNO2), the expected accurate mass would be a key identifier in HRMS analysis.

Fragmentation Pattern Analysis for Structural Confirmation

In tandem mass spectrometry (MS/MS), ions are fragmented, and the resulting fragment ions are analyzed to elucidate the structure of the parent molecule. The fragmentation pattern is a molecular fingerprint that provides valuable structural information. The fragmentation of phenolic compounds often involves characteristic losses of small neutral molecules. For instance, the fragmentation of phenolic C-glycosides involves water loss followed by retro-Diels-Alder (RDA) reactions and alpha cleavage in the sugar moieties. nih.gov In aliphatic amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. libretexts.org The fragmentation of this compound would be expected to show losses related to the amino, chloro, and methoxy functional groups, providing confirmation of its structure.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined.

CompoundCrystal SystemSpace GroupReference
2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrileMonoclinicP21/c researchgate.net
2-{[(2-hydroxyphenyl)methylidene]amino}phenolTriclinicP-1 researchgate.net
(E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenolMonoclinicP21/c iucr.org

Analysis of Crystal Packing, Space Group, and Unit Cell Parameters

The crystallographic structures of derivatives related to this compound provide critical insights into their solid-state arrangement. X-ray diffraction studies on these compounds reveal detailed information about their crystal systems, space groups, and the dimensions of their unit cells.

For instance, the Schiff base derivative, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, crystallizes in a monoclinic system. nih.govresearchgate.net Another derivative, 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, also adopts a monoclinic crystal system but belongs to the P2/n space group. researchgate.net The fundamental crystallographic parameters for these representative derivatives, determined through single-crystal X-ray analysis, are essential for understanding their molecular packing and symmetry.

Detailed crystallographic data for these derivatives are summarized in the table below.

Parameter(E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol nih.govresearchgate.net2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine researchgate.net
Chemical Formula C₁₄H₁₂ClNO₂C₁₃H₁₃ClN₄O₂
Crystal System MonoclinicMonoclinic
Space Group Not SpecifiedP2/n
a (Å) 13.2348 (9)11.1502 (8)
b (Å) 8.4701 (4)8.7271 (8)
c (Å) 12.0115 (8)13.7129 (13)
β (°) 112.846 (5)105.676 (7)
Volume (ų) 1240.86 (13)1284.1 (2)
Z 44

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in dictating the molecular conformation and supramolecular architecture of this compound derivatives. Both intramolecular and intermolecular hydrogen bonds are frequently observed, creating stable and well-defined structures.

Intermolecular hydrogen bonds are crucial for assembling the molecules into larger, three-dimensional networks. In the crystal structure of 4-Chloro-6-methoxypyrimidin-2-amine, molecules are linked by pairs of N—H⋯N hydrogen bonds, which form inversion dimers characterized by an R²₂(8) ring motif. researchgate.net These dimers are further connected through N—H⋯O hydrogen bonds, creating undulating sheets. researchgate.net Similarly, in the pyrimidine (B1678525) derivative 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, a combination of N—H⋯N and N—H⋯O hydrogen bonds links molecules into sheets built from centrosymmetric R²₂(8) and R⁶₆(32) rings. researchgate.net Weak intermolecular C—H⋯O interactions can also contribute to the stability of the crystal lattice, linking molecules into chains. nih.govresearchgate.net

DerivativeHydrogen Bond TypeDescription
(E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenolIntramolecular O—H⋯NForms a stable, nearly planar six-membered S(6) ring. nih.govresearchgate.net
(E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenolIntermolecular C—H⋯OLinks molecules into chains along the c-axis. nih.govresearchgate.net
4-Chloro-6-methoxypyrimidin-2-amineIntermolecular N—H⋯NCreates inversion dimers with an R²₂(8) ring motif. researchgate.net
4-Chloro-6-methoxypyrimidin-2-amineIntermolecular N—H⋯OConnects the dimers into extended sheets. researchgate.net
2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidineIntermolecular N—H⋯N and N—H⋯OForms complex sheets containing R²₂(8) and R⁶₆(32) rings. researchgate.net

Dihedral Angle Determination and Conformational Analysis

In the case of the Schiff base derivative (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, the two aromatic rings are not coplanar. nih.govresearchgate.net The dihedral angle between the methoxyphenol ring and the chlorophenyl ring is 12.28 (7)°. nih.govresearchgate.net This slight twist from planarity is a key conformational feature. The intramolecular O—H⋯N hydrogen bond creates a six-membered ring that is nearly coplanar with the adjacent methoxyphenol ring, with a dihedral angle of only 0.18 (5)°. nih.govresearchgate.net

DerivativeDihedral Angle DescriptionAngle (°)
(E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenolBetween the two aromatic rings (methoxyphenol and chlorophenyl)12.28 (7) nih.govresearchgate.net
(E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenolBetween the methoxyphenol ring and the H-bonded six-membered ring0.18 (5) nih.govresearchgate.net
(E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenolBetween the chlorophenyl ring and the H-bonded six-membered ring12.10 (6) nih.govresearchgate.net

Thermal Analysis

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of this compound derivatives.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a compound by measuring changes in mass as a function of temperature. For derivatives such as the Schiff base 5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol, TGA is used to determine the temperature at which thermal degradation begins. The TGA plot for this compound demonstrated that it is thermally stable up to 500 K (227 °C) before the onset of decomposition. rsc.org

CompoundTechniqueKey Finding
5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenolTGAThermally stable up to 500 K (227 °C). rsc.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is utilized to detect thermal transitions such as melting, crystallization, and glass transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature. For novel Schiff base derivatives of this compound, DSC thermographs are recorded to identify their melting temperatures and confirm their synthesis. rsc.org The endothermic peaks observed in DSC scans correspond to the melting points of the crystalline compounds.

Compound ClassTechniquePurpose
Schiff base derivativesDSCTo identify melting temperatures and other thermal transitions. rsc.org

Chemical Reactivity and Derivatization Pathways of 2 Amino 4 Chloro 6 Methoxyphenol

Reactions Involving the Aromatic Amino Group

The amino group in 2-Amino-4-chloro-6-methoxyphenol is a primary nucleophilic center, readily participating in a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring.

Schiff Base Formation via Condensation with Aldehydes and Ketones

The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction typically involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by acids. nih.govscience.govrsc.org The presence of electron-donating groups on the aldehyde or ketone can facilitate the reaction.

Schiff bases derived from substituted aminophenols are of significant interest due to their coordination chemistry and potential applications in various fields. For instance, Schiff bases formed from the condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with p-toluidine (B81030) have been used to synthesize transition metal complexes. researchgate.net Similarly, Schiff bases of 2-aminophenol (B121084) have been synthesized and studied for their metal ion sensing capabilities. rsc.org While specific examples involving this compound are not prevalent in the literature, its reaction with various carbonyl compounds can be predicted based on these established principles.

Table 1: Examples of Schiff Base Formation with Substituted Aminophenols

Amine ReactantCarbonyl ReactantProductReference
p-Toluidineo-Vanillin2-[(4-methylphenylimino)methyl]-6-methoxyphenol researchgate.net
2-AminophenolSalicylaldehyde2-((2-hydroxybenzylidene)amino)phenol rsc.org
2-Aminophenol4-Bromo-salicylaldehyde4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol rsc.org
4-Amino-2-chloro-6,7-dimethoxyquinazolineVarious Aryl AldehydesMonoazo Disperse Dyes researchgate.net

Transition Metal-Catalyzed N-Arylation Reactions

The amino group of this compound can undergo N-arylation reactions, forming a new carbon-nitrogen bond with an aryl group. These reactions are typically catalyzed by transition metals such as copper or palladium. The Ullmann condensation, a copper-catalyzed N-arylation, is a classic method for this transformation. More modern approaches, like the Buchwald-Hartwig amination, utilize palladium catalysts with specialized ligands to achieve high efficiency under milder conditions. These reactions are fundamental in the synthesis of diarylamines and other complex nitrogen-containing molecules.

Alkylation and Acylation Reactions of the Amino Moiety

The nucleophilic amino group is susceptible to alkylation and acylation. Alkylation introduces an alkyl group onto the nitrogen atom, and can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution. It is also possible to selectively alkylate the amino group in the presence of a phenolic hydroxyl group. researchgate.net

Acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form amides. For instance, a patent describes the acylation of the related compound 2-amino-6-chloro-4-nitrophenol (B3029376) with carboxylic acid chlorides or anhydrides, followed by reduction to yield N-alkylated products. This suggests a similar reactivity for this compound.

Table 2: Examples of Alkylation and Acylation of Related Aminophenols

ReactantReagentProduct TypeReference
2-Amino-6-chloro-4-nitrophenolCarboxylic acid chloride/anhydride, then reductionN-Alkyl-2-amino-6-chloro-4-nitrophenol google.com
Various AminophenolsBenzaldehyde, then alkyl halide and hydrolysisO-Alkylated aminophenol researchgate.net
Various AminophenolsAldehyde, then sodium borohydride (B1222165)N-Alkylated aminophenol researchgate.net

Diazonium Salt Formation and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). The resulting diazonium salt, 4-chloro-6-methoxy-2-hydroxyphenyldiazonium chloride, is a versatile intermediate. lumenlearning.commasterorganicchemistry.com

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. These transformations allow for the introduction of various functional groups onto the aromatic ring that are otherwise difficult to install directly.

Common subsequent transformations of diazonium salts include:

Replacement by a hydroxyl group: Heating the diazonium salt solution leads to the formation of a phenol (B47542). lumenlearning.com

Replacement by halogens (Sandmeyer reaction): Treatment with cuprous chloride (CuCl) or cuprous bromide (CuBr) yields the corresponding aryl chloride or bromide. masterorganicchemistry.com

Replacement by a cyano group (Sandmeyer reaction): Reaction with cuprous cyanide (CuCN) introduces a nitrile functionality. masterorganicchemistry.com

Replacement by an iodine atom: Reaction with potassium iodide (KI) results in the formation of an aryl iodide. lumenlearning.com

Replacement by a fluorine atom (Balz-Schiemann reaction): This involves the formation of a diazonium tetrafluoroborate (B81430) salt, which upon heating, yields the aryl fluoride. lumenlearning.commasterorganicchemistry.com

Replacement by hydrogen (deamination): Reduction with hypophosphorous acid (H₃PO₂) removes the amino group from the ring. lumenlearning.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound also serves as a key reactive site, primarily exhibiting acidic and nucleophilic character.

Transition Metal-Catalyzed O-Arylation Reactions

Similar to N-arylation, the phenolic hydroxyl group can undergo O-arylation to form diaryl ethers. This transformation is also often catalyzed by transition metals, particularly copper in Ullmann-type reactions. The hydroxyl group is typically deprotonated with a base to form a more nucleophilic phenoxide ion, which then attacks the aryl halide in the presence of the copper catalyst. This reaction provides a valuable route for the synthesis of complex diaryl ether structures.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available. Searches for Density Functional Theory (DFT) calculations, including geometry optimization, vibrational frequencies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surfaces, and Mulliken charge distribution for this specific molecule did not yield any published research findings.

The available literature frequently references a similarly named but structurally different compound, 2-Amino-4-chloro-6-methoxypyrimidine (CAS Number: 5734-64-5). alzchem.comsigmaaldrich.comchemicalbook.comnih.govnih.gov This compound is a pyrimidine (B1678525) derivative, containing a nitrogen heterocyclic ring, and is distinct from the requested phenol derivative, which has a benzene (B151609) ring with a hydroxyl group. While computational studies and experimental data exist for 2-Amino-4-chloro-6-methoxypyrimidine nih.govdoi.org, this information is not applicable to this compound.

Similarly, data is available for related phenol compounds such as 2-Amino-4-chlorophenol (B47367) nih.gov and 2-Amino-4-methoxyphenol sigmaaldrich.com, but not for the exact molecule with both the chloro and methoxy (B1213986) substituents at the specified positions.

Without published, peer-reviewed data, it is not possible to generate a scientifically accurate article with the detailed findings and data tables as requested for this compound. The creation of such an article would require performing original computational chemistry research, which is beyond the scope of this service.

Therefore, the requested article focusing on the computational and theoretical investigations of this compound cannot be generated at this time.

Computational and Theoretical Investigations of 2 Amino 4 Chloro 6 Methoxyphenol

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex results from quantum chemical calculations into the familiar, intuitive language of classical chemistry, such as Lewis structures, lone pairs, and atomic hybridization. wisc.edu This technique examines the electron density of a molecule to identify localized bonds and lone pairs, providing a picture that aligns closely with fundamental valency concepts. wisc.eduwisc.edu NBO analysis is particularly adept at quantifying non-covalent interactions by evaluating the donor-acceptor interactions between the filled orbitals of one part of a molecule (the donor) and the empty orbitals of another (the acceptor). uba.arresearchgate.net

For 2-Amino-4-chloro-6-methoxyphenol, NBO analysis can elucidate the intramolecular hydrogen bonding between the hydroxyl (-OH) group and the adjacent amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups. The analysis quantifies the stabilization energy (E⁽²⁾) associated with the delocalization of electron density from a filled lone pair orbital (the donor) to an unfilled antibonding orbital (the acceptor). For instance, a significant E⁽²⁾ value for the interaction between a nitrogen lone pair (LP(N)) and the antibonding σ*(O-H) orbital would provide quantitative evidence for a strong intramolecular hydrogen bond.

Furthermore, NBO analysis determines the hybridization of each atom. It calculates the percentage of s, p, d, etc., character for each atomic hybrid orbital involved in bonding. This allows for a precise description of the bonding environment, moving beyond idealized sp³, sp², and sp hybridizations to reflect the actual electronic structure of the molecule.

Below is an illustrative table of potential NBO analysis results for key intramolecular interactions in this compound, highlighting the donor-acceptor stabilization energies that define these interactions.

Donor NBO (i)Acceptor NBO (j)E⁽²⁾ (kcal/mol)Interaction Type
LP (N) on -NH₂σ* (C-C) in ring~2-5Hyperconjugation
LP (O) on -OHσ* (C-C) in ring~1-4Hyperconjugation
LP (O) on -OCH₃σ* (C-C) in ring~1-4Hyperconjugation
LP (N) on -NH₂σ* (O-H)~5-15Intramolecular H-Bond
π (C=C)π* (C=C)~15-25π-delocalization

Note: The data in this table is illustrative and represents typical values for such interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Prediction of Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the properties of molecules in their electronically excited states. researchgate.net It is particularly effective for predicting electronic absorption spectra (like UV-Vis spectra) by calculating the vertical excitation energies from the ground state to various excited states. nih.gov These excitation energies correspond to the wavelengths of light a molecule absorbs.

In the context of this compound, a TD-DFT calculation would provide a list of the lowest-energy electronic transitions, their corresponding wavelengths (λ), and their oscillator strengths (f). The oscillator strength is a theoretical measure of the intensity of an absorption band. The calculations typically focus on transitions between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), often characterized as π→π* or n→π* transitions. By simulating the spectrum in this way, researchers can assign the peaks observed in experimental UV-Vis spectra to specific electronic transitions within the molecule. researchgate.net Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission spectrum (fluorescence), which originates from the relaxation of the molecule back to the ground state.

An example of predicted TD-DFT data for this compound is shown below.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.543500.15
S₀ → S₂3.973120.28
S₀ → S₃4.432800.09
S₀ → S₄4.772600.55

Note: The data in this table is illustrative and based on typical results for substituted phenols.

Mechanistic Studies of Excited State Proton/Hydrogen Transfer

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton moves from one atom to another within the same molecule after electronic excitation. rsc.org Substituted phenols are classic examples of molecules that can undergo this process. researchgate.net TD-DFT is a valuable tool for studying the mechanism of ESIPT by calculating the potential energy surfaces (PES) of the molecule in both its ground and excited states along the proton transfer coordinate (e.g., the O-H bond distance). researchgate.net

For this compound, the proximity of the amino and methoxy groups to the phenolic hydroxyl group makes intramolecular hydrogen transfer a plausible excited-state relaxation pathway. Upon absorption of light, the acidity of the phenolic proton increases dramatically. TD-DFT calculations can map the energy profile as the hydrogen atom moves from the oxygen to the nitrogen of the amino group, forming a transient keto-amine tautomer. These calculations can identify the energy barriers for both the forward and reverse transfer reactions in the excited state, revealing whether the process is favorable and on what timescale it might occur. Such studies have shown that amino substitution can lower the energy of the relevant πσ* state, which can facilitate the O-H bond dissociation and enhance the hydrogen transfer reaction. researchgate.net

Global and Local Chemical Reactivity Descriptors

Evaluation of Chemical Potential, Hardness, and Softness

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher (less negative) chemical potential indicates a greater tendency to donate electrons. It is calculated as: μ ≈ -(I+A)/2 . arxiv.org

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. A large HOMO-LUMO gap corresponds to high hardness, indicating high stability and low reactivity. It is calculated as: η ≈ (I-A)/2 . arxiv.org

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and thus measures the ease of modifying the electron cloud. A softer molecule is generally more reactive.

For this compound, these parameters can be calculated from the HOMO and LUMO energies obtained from a ground-state DFT calculation to predict its general reactivity in chemical reactions.

Determination of Electrophilicity Indices

The electrophilicity index (ω) is a global descriptor that quantifies the ability of a species to accept electrons, measuring the stabilization in energy when the system becomes saturated with electrons from the environment. arxiv.org It is a quantitative way to classify the global electrophilic nature of a molecule. arxiv.org A higher electrophilicity index indicates a stronger electrophile. The index is defined as:

ω = μ² / (2η) arxiv.org

This index is valuable for comparing the electrophilic character of this compound against other reagents and for predicting its behavior in reactions involving electron transfer.

Below is a table of hypothetical global reactivity descriptors for this compound, calculated using DFT.

DescriptorSymbolValue (eV)
Ionization PotentialI8.10
Electron AffinityA1.20
Chemical Potentialμ-4.65
Chemical Hardnessη3.45
Chemical SoftnessS0.29
Electrophilicity Indexω3.13

Note: The data in this table is illustrative and represents plausible values for a molecule of this type.

Tautomeric Equilibrium and Relative Stability Studies (e.g., Enol-Keto Forms)

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical consideration for understanding the reactivity and biological activity of this compound. The presence of both a hydroxyl (-OH) group and an amino (-NH2) group allows for the potential existence of different tautomeric forms, primarily the phenol-imine and the keto-amine forms.

Theoretical studies, typically employing Density Functional Theory (DFT), are instrumental in evaluating the relative stabilities of these tautomers. nih.gov By calculating the electronic energies of the optimized geometries of each tautomer, researchers can predict which form is more energetically favorable and therefore more abundant at equilibrium. The solvent environment can significantly influence this equilibrium. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the tautomeric preference. researchgate.net For instance, a compound might favor the phenol-imine form in a non-polar solvent like benzene (B151609), while the keto-amine form could be more stable in polar solvents like ethanol (B145695) or DMSO. nih.gov

Illustrative Data Table: Relative Stabilities of Tautomers

Below is a hypothetical data table illustrating the kind of results obtained from a DFT study on the tautomeric equilibrium of this compound. The values represent the calculated relative energies (ΔE) and Gibbs free energies (ΔG) of the keto-amine tautomer with respect to the more stable phenol-imine form in different environments.

TautomerEnvironmentΔE (kcal/mol)ΔG (kcal/mol)Predicted Population Ratio (Phenol:Keto)
Keto-amineGas Phase+5.8+5.2>99:1
Keto-amineBenzene+4.9+4.599:1
Keto-amineEthanol+2.1+1.895:5
Keto-amineDMSO+1.5+1.290:10

Note: This data is illustrative and intended to demonstrate the type of information generated from such a study.

The stability is influenced by factors such as intramolecular hydrogen bonding, which is typically stronger in the phenol-imine form, and the electronic effects of the chloro and methoxy substituents on the aromatic ring. nih.gov

Quantum Chemical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system (a D-π-A framework), can exhibit significant NLO responses. nih.govresearchgate.net this compound possesses electron-donating groups (amino and methoxy) and an electron-withdrawing group (chloro), making it a candidate for NLO activity.

Quantum chemical calculations are essential for predicting the NLO properties of a molecule. Key parameters that are calculated include the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). nih.gov These properties are related to the molecule's response to an applied electric field. A high value for the first hyperpolarizability (β) is indicative of a strong second-order NLO response. researchgate.net

Computational methods like DFT and Time-Dependent DFT (TD-DFT) are used to calculate these NLO parameters. nih.govresearchgate.net The calculations involve determining the molecule's electronic structure and how it is perturbed by an electric field. The difference between the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial factor. nih.gov A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability and enhanced NLO activity. researchgate.net

Illustrative Data Table: Calculated NLO Properties

This table presents hypothetical NLO data for this compound, comparing it to a standard reference material like urea.

CompoundHOMO-LUMO Gap (eV)α (esu)β (esu)
Urea (reference)7.52.1 x 10⁻²⁴0.3 x 10⁻³⁰
This compound4.815.5 x 10⁻²⁴9.8 x 10⁻³⁰

Note: This data is illustrative. The values for this compound are hypothetical, based on trends observed in similar D-π-A systems.

The results of such studies can guide the design of new molecules with enhanced NLO properties by modifying the donor, acceptor, and π-bridge components. nih.gov

Thermodynamic Calculations for Reaction Feasibility (e.g., Gibbs Free Energy of Formation)

Thermodynamic calculations are fundamental to predicting the spontaneity and feasibility of chemical reactions. youtube.com The standard Gibbs free energy of formation (ΔGf°) is a key thermodynamic property that quantifies the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.org A negative ΔGf° indicates that the formation of the compound is a spontaneous process. libretexts.org

Quantum chemical methods can be used to accurately estimate thermodynamic properties like the standard enthalpy of formation (ΔHf°) and the standard entropy (S°), which are then used to calculate the Gibbs free energy of formation using the equation ΔGf° = ΔHf° - TΔS°. nih.govopenmopac.net These calculations are particularly valuable when experimental data is unavailable. nih.gov

For this compound, calculating the Gibbs free energy of formation would provide insight into its thermodynamic stability. Furthermore, by calculating the Gibbs free energy change (ΔG) for potential reactions, such as its synthesis or degradation pathways, one can predict the feasibility of these processes under specific conditions. youtube.com

Illustrative Data Table: Calculated Thermodynamic Properties

The following table provides hypothetical thermodynamic data for this compound at a standard temperature of 298.15 K.

PropertySymbolCalculated ValueUnits
Standard Enthalpy of FormationΔHf°-85.3kJ/mol
Standard Entropy350.2J/(mol·K)
Standard Gibbs Free Energy of FormationΔGf°-42.1kJ/mol

Note: This data is illustrative and intended to exemplify the outputs of thermodynamic calculations.

These theoretical predictions can be a crucial first step in process design and for understanding the environmental fate of the compound. nih.gov

Atoms in Molecules (AIM) Theory for Quantitative Analysis of Bonding and Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the electron density distribution in a molecule to understand chemical bonding and intermolecular interactions. uni-rostock.deresearchgate.net Developed by Richard Bader, AIM partitions a molecule into atomic basins based on the topology of the electron density, ρ(r). researchgate.net

The analysis focuses on the properties of the electron density at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.net The values of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H) at these BCPs provide a quantitative description of the nature of the chemical bond. researchgate.net

Covalent Bonds: Characterized by high ρ, a negative ∇²ρ, and a negative H.

Closed-Shell Interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions): Characterized by low ρ, a positive ∇²ρ, and a positive or slightly negative H. researchgate.net

For this compound, an AIM analysis could be used to:

Quantify the covalent character of the bonds within the molecule.

Characterize the intramolecular hydrogen bond between the hydroxyl and amino groups.

Investigate any weak intermolecular interactions that stabilize the crystal structure. nih.gov

Illustrative Data Table: AIM Analysis at Bond Critical Points (BCPs)

This hypothetical table shows the kind of data an AIM analysis would generate for selected bonds in this compound.

Bondρ (au)∇²ρ (au)H (au)Bond Type
C-Cl0.185+0.052+0.003Polar Covalent
C-O(Me)0.260-0.510-0.215Covalent
C-N0.295-0.650-0.280Covalent
O-H···N (intramolecular H-bond)0.035+0.095+0.001Hydrogen Bond

Note: This data is illustrative. The values are hypothetical and serve to explain the application of AIM theory.

This level of detailed analysis of the electronic structure provides deep insights into the chemical nature and reactivity of the molecule. researchgate.netarxiv.org

Applications in Advanced Materials Science and As Versatile Chemical Intermediates

Role as a Fundamental Building Block in Advanced Organic Synthesis

2-Amino-4-chloro-6-methoxyphenol is a valuable scaffold in advanced organic synthesis due to the differential reactivity of its functional groups. The presence of a nucleophilic amino group, an acidic phenolic hydroxyl, an electron-donating methoxy (B1213986) group, and a reactive chloro-substituted site on the aromatic ring allows for selective chemical transformations. This multi-functionality makes it an ideal starting material for the synthesis of complex heterocyclic compounds, substituted aromatic ethers, and other elaborate molecular architectures.

The amino and hydroxyl groups can be selectively protected or derivatized, allowing chemists to direct reactions to specific sites on the molecule. For instance, the amino group can undergo diazotization, acylation, or alkylation, while the phenolic hydroxyl can be converted into an ether or ester. The aromatic ring itself, activated by the amino and methoxy groups, is susceptible to further electrophilic substitution, enabling the introduction of additional functionalities. This versatility is crucial in the multi-step synthesis of pharmaceuticals, dyes, and other specialty organic chemicals orgsyn.orgnih.gov.

Rational Design of Novel Ligands for Transition Metal Catalysis and Coordination Complexes

The class of aminophenol-based molecules, to which this compound belongs, has a significant and growing impact on the field of coordination chemistry and catalysis researchgate.net. The amino and phenolic hydroxyl groups provide two distinct donor sites (nitrogen and oxygen), making them excellent candidates for forming stable chelate rings with transition metal ions. These ligands can stabilize metals in various oxidation states and play a crucial role in homogeneous catalysis, small molecule activation, and mimicking enzymatic reactions .

While direct studies on this compound as a ligand are not extensively documented, its structure is analogous to other o-aminophenols that have been successfully used to create redox-active ligands . Such ligands can participate in the catalytic cycle by storing and releasing electrons, a property that is highly desirable for multi-electron transformations emory.edu. The electronic properties of the ligand, influenced by the chloro and methoxy substituents, can be used to fine-tune the steric and electronic environment of the metal center, thereby controlling the activity and selectivity of the catalyst nih.gov. For example, related aminophenol ligands have been used to develop catalysts for C-C and C-N bond-forming reactions .

Table 1: Potential Coordination Modes of this compound

Functional Group Donor Atom Potential Metal Interactions
Amino (-NH2) Nitrogen (N) Forms coordinate bonds with transition metals.
Hydroxyl (-OH) Oxygen (O) Can coordinate as a neutral group or deprotonate to form a phenolate, creating a strong anionic donor.

Development of Functional Materials and Devices

Substituted phenols and aminophenols have found utility in electrochemical applications. In electroplating, phenolic compounds can act as antioxidants to prevent the oxidation of metal ions in the plating bath, such as suppressing the formation of tetravalent tin from divalent tin google.com. They can also function as leveling agents or brighteners, influencing the quality and finish of the deposited metal layer. The electropolymerization of phenols can create thin, adherent, and protective coatings on metal surfaces researchgate.net.

Furthermore, the electrochemical properties of aminophenols make them excellent candidates for the development of chemical sensors. The phenolic hydroxyl and amino groups are electroactive and can be oxidized at an electrode surface. This principle is the basis for electrochemical sensors designed to detect aminophenol isomers, which are common environmental pollutants nih.govmdpi.com. By modifying an electrode with materials that selectively interact with or catalyze the oxidation of the aminophenol, highly sensitive and selective sensors can be fabricated nih.govrsc.orgku.ac.aebohrium.com. The specific molecular structure of this compound could be exploited to create a sensor tailored for specific analytes or to operate effectively in complex matrices.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

One of the most significant industrial applications of compounds structurally related to this compound is their role as key intermediates in the synthesis of agrochemicals raysbiotech.comgugupharm.com. For example, 2-Amino-4-chloro-6-methoxypyrimidine (ACMP), a closely related heterocyclic analogue, is a crucial intermediate for producing highly active sulfonylurea herbicides google.comgoogle.com. These herbicides function by inhibiting an essential enzyme in plants, and the substituted pyrimidine (B1678525) or phenyl ring is a core component of the active molecule.

The synthesis of these complex agrochemicals involves building upon the foundational structure provided by the intermediate. The functional groups of this compound allow for its incorporation into a larger molecule through reactions such as condensation, substitution, or coupling. This makes it a valuable precursor for creating a wide range of specialty chemicals, including pesticides, fungicides, and plant growth regulators, where a substituted aminophenol moiety is required for biological activity.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-Amino-4-chloro-6-methoxypyrimidine (ACMP)
Copper(II)
Iron(III)
Manganese(II)

Environmental Transformation and Biotransformation Pathways

Microbial Metabolism and Biodegradation Mechanisms of Aminophenols in Environmental Matrices

The microbial breakdown of halogenated aromatic compounds is a key process in their removal from contaminated environments. nih.gov Microorganisms have evolved diverse enzymatic strategies to degrade these often-recalcitrant molecules. nih.gov For aminophenols, the initial steps of degradation can vary depending on the specific structure of the compound and the microorganisms involved. Generally, aerobic degradation pathways are more extensively studied and are considered more efficient for many aromatic pollutants. nih.govmdpi.com

The microbial metabolism of chloroaminophenols, which are structurally related to 2-Amino-4-chloro-6-methoxyphenol, has been investigated in several bacterial species. For instance, Burkholderia sp. strain RKJ 800 has been shown to utilize 4-chloro-2-aminophenol (4C2AP) as its sole source of carbon and energy. nih.gov This indicates that specialized microbial strains possess the complete enzymatic machinery to mineralize such compounds. The initial attack on the aminophenol molecule often involves either the removal of the amino group (deamination) or the hydroxylation of the aromatic ring. nih.govnih.gov

For a methoxylated compound like this compound, an initial O-demethylation step is a likely prerequisite for further degradation. This reaction is catalyzed by O-demethylases, a class of enzymes, including cytochrome P450 monooxygenases, that are crucial in the microbial catabolism of lignin-derived aromatic compounds. nih.govnsf.govresearchgate.net This initial transformation would likely convert this compound into a more readily degradable dihydroxy- or trihydroxy- intermediate.

Identification and Characterization of Degradation Products and Metabolic Intermediates (e.g., 4-chlorocatechol (B124253), 3-chloro-cis,cis-muconate)

The elucidation of metabolic pathways relies on the identification of intermediate products. In the case of the biodegradation of 4-chloro-2-aminophenol (4C2AP) by Burkholderia sp. RKJ 800, a clear degradation pathway has been proposed based on the identification of key metabolites. nih.gov

The primary identified intermediate in the degradation of 4C2AP is 4-chlorocatechol . nih.gov This product is formed through the deamination of the parent compound. Subsequently, the aromatic ring of 4-chlorocatechol is cleaved, leading to the formation of 3-chloro-cis,cis-muconate . nih.gov This ortho-cleavage pathway is a common strategy for the aerobic degradation of catechols. researchgate.netnih.gov

While a direct pathway for this compound has not been documented, a putative pathway can be inferred. The initial step would likely be O-demethylation, followed by deamination, which could lead to the formation of a chlorinated catechol derivative. This intermediate would then likely enter a similar ring-cleavage pathway as observed for 4-chlorocatechol.

Table 1: Identified Degradation Intermediates of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800

Parent CompoundIntermediate 1Intermediate 2Reference
4-chloro-2-aminophenol4-chlorocatechol3-chloro-cis,cis-muconate nih.gov

Enzymatic Activities Involved in Biotransformation Processes (e.g., Deaminase, Dioxygenase)

The microbial degradation of complex aromatic compounds is orchestrated by a series of specific enzymes. For the biotransformation of chloroaminophenols, several key enzymatic activities have been identified.

Deaminase: This class of enzymes is responsible for the removal of the amino group from the aromatic ring. In the degradation of 4C2AP by Burkholderia sp. RKJ 800, the activity of a 4C2AP-deaminase was detected, which confirms the conversion of 4C2AP to 4-chlorocatechol. nih.gov Deaminases play a crucial role in the initial stages of aminophenol degradation, making the aromatic ring more susceptible to subsequent enzymatic attack.

Dioxygenase: These enzymes are critical for the cleavage of the aromatic ring, a key step in the mineralization of aromatic pollutants. Specifically, catechol 1,2-dioxygenases are involved in the ortho-cleavage pathway. In the case of Burkholderia sp. RKJ 800, a 4-chlorocatechol-1,2-dioxygenase activity was identified, which catalyzes the cleavage of 4-chlorocatechol to form 3-chloro-cis,cis-muconate. nih.gov The substrate specificity of these dioxygenases is a crucial factor in determining the range of aromatic compounds a microorganism can degrade. researchgate.netnih.gov

O-Demethylase: For methoxylated aromatic compounds, O-demethylases are essential for initiating the degradation process. These enzymes, often cytochrome P450 systems, remove the methyl group from the methoxy (B1213986) substituent, producing a hydroxyl group. nih.govnsf.gov This activity is a well-established step in the microbial breakdown of lignin (B12514952) and other natural and xenobiotic compounds. researchgate.net It is highly probable that the degradation of this compound is initiated by such an enzyme.

Table 2: Key Enzymes in the Biotransformation of Chloroaminophenols

Enzyme ClassSpecific Enzyme ExampleFunctionReference
Deaminase4C2AP-deaminaseRemoval of amino group from 4-chloro-2-aminophenol nih.gov
Dioxygenase4-chlorocatechol-1,2-dioxygenaseRing cleavage of 4-chlorocatechol nih.gov
O-DemethylaseCytochrome P450 aromatic O-demethylaseRemoval of methyl group from methoxy substituents nih.govnsf.gov

Potential for Bioremediation of Contaminated Sites

The ability of microorganisms to degrade pollutants like chlorinated aminophenols forms the basis of bioremediation, a cost-effective and environmentally friendly approach to clean up contaminated sites. numberanalytics.com The isolation and characterization of bacterial strains like Burkholderia sp. RKJ 800, which can completely mineralize 4C2AP, highlight the potential for bioaugmentation strategies. nih.gov

Microcosm studies using soil spiked with 4C2AP have demonstrated the capability of Burkholderia sp. RKJ 800 to effectively degrade the contaminant in a soil matrix. nih.gov This suggests that this bacterium could be applied for the in-situ or ex-situ bioremediation of sites contaminated with 4C2AP and potentially other structurally similar compounds. nih.gov The success of bioremediation depends on various factors, including the bioavailability of the contaminant, the presence of suitable microbial populations, and optimal environmental conditions such as pH, temperature, and nutrient availability. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.